Metixene - 4969-02-2

Metixene

Catalog Number: EVT-275788
CAS Number: 4969-02-2
Molecular Formula: C20H23NS
Molecular Weight: 309.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Metixene is a member of thioxanthenes and a member of piperidines. It has a role as an antiparkinson drug, a muscarinic antagonist and a histamine antagonist.
Metixene (or methixene) is a anticholinergic used as an antiparkinsonian agent.
Metixene is only found in individuals that have used or taken this drug. It is a anticholinergic used as an anti-parkinson drug.
Overview

Metixene, also known as methixene, is a chemical compound classified primarily as an anticholinergic agent. It is utilized mainly in the treatment of Parkinson's disease and related movement disorders due to its ability to alleviate symptoms such as tremors and rigidity. Metixene functions by blocking the action of acetylcholine, a neurotransmitter involved in muscle control and coordination. This compound is often found in the form of its hydrochloride salt, Metixene hydrochloride, which enhances its stability and solubility for therapeutic use.

Source and Classification

Metixene is classified under several categories:

  • Pharmacological Class: Anticholinergic agent
  • Chemical Class: Piperidine derivative
  • CAS Number: 7081-40-5

The compound's structure includes a thioxanthene moiety, which contributes to its pharmacological properties. Its molecular formula is C20H24ClNC_{20}H_{24}ClN, and it has a molecular weight of approximately 345.93 g/mol .

Synthesis Analysis

The synthesis of Metixene involves several key steps, primarily focusing on the reaction of thiosalicylic acid with various reagents to form the final product.

Methods and Technical Details

Molecular Structure Analysis

Structure and Data

Metixene's molecular structure features a piperidine ring substituted with a thioxanthene group. The structural representation can be summarized as follows:

  • IUPAC Name: 1-methyl-3-[(9H-thioxanthen-9-yl)methyl]piperidine hydrochloride
  • SMILES Notation: Cl.CN1CCCC(CC2C3=CC=CC=C3SC3=CC=CC=C23)C1
  • InChI Key: RSXZRFHNNTTWCB-UHFFFAOYSA-N

This structure contributes significantly to its pharmacological activity, allowing it to interact effectively with cholinergic receptors in the nervous system .

Chemical Reactions Analysis

Metixene participates in various chemical reactions primarily through its functional groups:

Reactions and Technical Details

  1. Acid-Base Reactions: As an amine, Metixene can react with acids to form stable salts, enhancing its solubility.
  2. Nucleophilic Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, which may be utilized in further derivatization or modification for research purposes.

These reactions are crucial for both the synthesis of Metixene and potential modifications for enhanced therapeutic effects.

Mechanism of Action

Process and Data

Metixene exerts its pharmacological effects primarily through antagonism of muscarinic acetylcholine receptors in the central nervous system. This action results in:

  • Reduction of Acetylcholine Activity: By blocking these receptors, Metixene decreases the excitatory effects that acetylcholine has on neurons involved in motor control.
  • Induction of Autophagy: Recent studies indicate that Metixene may induce incomplete autophagy via phosphorylation of N-Myc downstream regulated 1 (NDRG1), leading to caspase-mediated apoptosis in cancer cells .

This dual mechanism highlights Metixene's potential not only as an antiparkinsonian agent but also as a candidate for cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents due to its hydrochloride form.

Chemical Properties

  • Stability: Stable under normal conditions but should be kept away from strong acids or bases.
  • Melting Point: Approximately 220°C when analyzed as the hydrochloride salt.

These properties are critical for understanding how Metixene behaves in biological systems and during storage .

Applications

Metixene has several significant applications:

  • Medical Use: Primarily used as an antiparkinsonian agent to manage symptoms associated with Parkinson's disease.
  • Research Applications: Investigated for its potential role in cancer treatment due to its ability to induce autophagy and apoptosis in malignant cells .

Ongoing research continues to explore additional therapeutic avenues for Metixene, particularly within oncology, where its unique mechanisms may provide new strategies for treatment.

Introduction to Metixene in Contemporary Biomedical Research

Historical Context: From Antiparkinsonian Agent to Oncological Repurposing

Originally developed in the mid-20th century, Metixene (chemical formula: C₂₀H₂₃NS) was clinically approved as an antiparkinsonian agent acting through muscarinic receptor antagonism. Its primary mechanism involved competitive inhibition of acetylcholine at central nervous system (CNS) receptors, thereby restoring dopaminergic-cholinergic balance in the basal ganglia to alleviate motor symptoms [3] [8]. Marketed under brand names like Tremonil and Methixene, it was classified as a tertiary antimuscarinic with additional antihistaminic and antispasmodic properties [3] [7]. However, clinical use declined due to the advent of more effective therapies like L-DOPA, leading to its discontinuation in neurological contexts.

A pivotal shift occurred in 2023 when a high-throughput screen of 320 FDA-approved CNS-penetrant compounds identified metixene as a top cytotoxic candidate against breast cancer brain metastases (BCBM). This screen, utilizing the Prestwick CNS Drug Library, prioritized molecules with established blood-brain barrier (BBB) permeability—a critical feature for treating intracranial metastases [1] [4] [5]. Metixene demonstrated >95% reduction in viability across HER2-positive and triple-negative breast cancer (TNBC) cell lines (e.g., BT-474Br and MDA-MB-231Br), prompting its reclassification as an anticancer therapeutic candidate [1] [10]. This repurposing leveraged its pharmacokinetic advantages to overcome limitations of conventional biologics (e.g., trastuzumab), which exhibit poor BBB penetration [1] [4].

Table 1: Evolution of Metixene’s Biomedical Application

EraPrimary IndicationMechanism of ActionKey Research Findings
1960s-2000sParkinson’s diseaseMuscarinic receptor antagonismSymptomatic relief of extrapyramidal symptoms [3] [8]
2023-presentMetastatic breast cancer/brain metastasesNDRG1-mediated incomplete autophagyIC₅₀: 9.7–31.8 μM in BCBM cell lines; survival extension in preclinical models [1] [10]

Emergence as a Multifunctional Compound in Metastatic Disease Research

Molecular Mechanisms: Autophagy Modulation and Apoptosis Induction

Metixene’s anticancer efficacy is orchestrated through dysregulation of autophagic flux. Functional proteomics revealed that it induces incomplete autophagy by phosphorylating the stress-responsive protein N-Myc downstream-regulated gene 1 (NDRG1). This results in accumulation of non-degradative autophagosomes, triggering caspase-mediated apoptosis [1] [2]. Key mechanistic insights include:

  • NDRG1 Dependency: CRISPR/Cas9 knockout of NDRG1 reversed metixene-induced apoptosis by enabling autophagosome-lysosome fusion and cargo degradation, confirming NDRG1 phosphorylation as the molecular switch between pro-survival and pro-death autophagy [1] [10].
  • Caspase Activation: Dose-dependent upregulation of caspase-9 (intrinsic pathway) and caspase-3/-7 in BCBM cell lines, with cleavage evident within 24 hours at 10–15 μM concentrations [1].
  • Subtype Agnosticism: Consistent IC₅₀ values across hormone receptor-positive, HER2-positive, and TNBC models (range: 9.7–31.8 μM), indicating applicability regardless of tumor origin or receptor status [1].

Table 2: Anticancer Activity of Metixene in Preclinical Breast Cancer Models

Cell LineSubtypeIC₅₀ (μM)Primary Cell Death Mechanism
BT-474BrHER2-positive15.2Caspase-9 activation
HCC1954Trastuzumab-resistant HER2-positive9.7Cleaved caspase-3 elevation
MDA-MB-231BrTriple-negative18.3Caspase-3/-7 activation
SUM159Triple-negative31.8Autophagic vesicle accumulation

Interactive Data Table: Filter by Subtype or IC₅₀ Range

Therapeutic Implications: From Primary Tumors to Brain Metastases

Metixene’s efficacy extends beyond in vitro models, demonstrating significant in vivo antitumor activity in multiple preclinical scenarios:

  • Primary Tumor Reduction: In orthotopic xenografts (HCC1954 cells), metixene (0.1–1.0 mg/kg, intraperitoneal) reduced mammary tumor weight by >50% (p < 0.0001) and increased intratumoral cleaved caspase-3 positivity [1] [10].
  • Survival Extension:
  • Intracardiac models (multiorgan metastases): Median survival increased from 31 days (control) to 38 days (p = 0.0197) [1].
  • Intracranial xenografts: Significant lifespan prolongation in solitary and multifocal brain metastasis models [4] [5].
  • BBB Penetrance: As a historically CNS-penetrant drug, metixene overcomes a critical limitation in brain metastasis therapy, where >98% of small molecules fail to achieve therapeutic intracranial concentrations [1] [3].

These findings position metixene as a multiorgan metastasis-targeting agent with specific advantages for intracranial disease. Its repurposing pipeline—from screening to functional validation—exemplifies a rational approach to expanding the oncological arsenal [5] [10].

Table 3: Key Preclinical In Vivo Studies of Metixene

Model TypeMetixene DoseKey OutcomeStatistical Significance
Orthotopic mammary fat pad (HCC1954)0.1 mg/kg, 3x/week↓ Tumor volume and weightp = 0.0043 (volume); p < 0.0001 (weight)
Intracardiac (MDA-MB-231)1.0 mg/kg, 3x/week↑ Median survival (31d → 38d)p = 0.0197
Intracarotid artery (multifocal brain mets)1.0 mg/kg, 3x/week↑ Survival durationp < 0.05

Interactive Data Table: Sort by Model Type or Survival Benefit

Properties

CAS Number

4969-02-2

Product Name

Metixene

IUPAC Name

1-methyl-3-(9H-thioxanthen-9-ylmethyl)piperidine

Molecular Formula

C20H23NS

Molecular Weight

309.5 g/mol

InChI

InChI=1S/C20H23NS/c1-21-12-6-7-15(14-21)13-18-16-8-2-4-10-19(16)22-20-11-5-3-9-17(18)20/h2-5,8-11,15,18H,6-7,12-14H2,1H3

InChI Key

MJFJKKXQDNNUJF-UHFFFAOYSA-N

SMILES

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24

Solubility

Soluble as HCl salt
1.02e-04 g/L

Synonyms

1-methyl-3-(thioxanthen-9-ylmethyl)- piperidine hydrochloride
methixene
methixene hydrochloride
methixene hydrochloride, monohydrate
metixene
Tremarit

Canonical SMILES

CN1CCCC(C1)CC2C3=CC=CC=C3SC4=CC=CC=C24

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.